molecular formula C10H7ClN2O2 B8588398 6-Chloro-3-methyl-5-nitroquinoline CAS No. 919994-47-1

6-Chloro-3-methyl-5-nitroquinoline

Cat. No.: B8588398
CAS No.: 919994-47-1
M. Wt: 222.63 g/mol
InChI Key: DXBSRXOKDVSOJZ-UHFFFAOYSA-N
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Description

6-Chloro-3-methyl-5-nitroquinoline is a heterocyclic aromatic compound featuring a quinoline backbone substituted with a chlorine atom at position 6, a methyl group at position 3, and a nitro group at position 3. For instance, 6-Chloro-5-nitroquinoline (CAS 86984-32-9) shares a similar backbone, with a molecular formula of C₉H₅ClN₂O₂, molecular weight of 206.6 g/mol, and a melting point of 140–144°C .

Quinoline derivatives are notable for their applications in medicinal chemistry, agrochemicals, and materials science, driven by their ability to undergo diverse electrophilic and nucleophilic reactions. The nitro group at position 5 is strongly electron-withdrawing, directing further substitutions to specific ring positions, while the chloro group at position 6 enhances lipophilicity, influencing bioavailability and binding interactions .

Properties

CAS No.

919994-47-1

Molecular Formula

C10H7ClN2O2

Molecular Weight

222.63 g/mol

IUPAC Name

6-chloro-3-methyl-5-nitroquinoline

InChI

InChI=1S/C10H7ClN2O2/c1-6-4-7-9(12-5-6)3-2-8(11)10(7)13(14)15/h2-5H,1H3

InChI Key

DXBSRXOKDVSOJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CC(=C2[N+](=O)[O-])Cl)N=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 6-Chloro-3-methyl-5-nitroquinoline, the following table compares its structural and functional analogs:

Compound Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Key Properties
This compound C₁₀H₇ClN₂O₂ 222.6 (estimated) Cl (C6), CH₃ (C3), NO₂ (C5) Not reported Predicted higher lipophilicity vs. non-methylated analogs; moderate solubility in organic solvents.
6-Chloro-5-nitroquinoline C₉H₅ClN₂O₂ 206.6 Cl (C6), NO₂ (C5) 140–144 Yellow crystalline powder; soluble in ethanol, acetone.
6-Methyl-5-nitroisoquinoline C₁₀H₈N₂O₂ 188.2 CH₃ (C6), NO₂ (C5) Not reported Isoquinoline core; nitro group enhances electrophilic reactivity.
2-Chloro-5-methyl-3-nitropyridine C₆H₅ClN₂O₂ 172.57 Cl (C2), CH₃ (C5), NO₂ (C3) Not reported Pyridine derivative; used as a precursor in cross-coupling reactions.
6-Chloro-7-nitroquinoxaline C₈H₄ClN₃O₂ 209.6 Cl (C6), NO₂ (C7) Not reported Quinoxaline core; synthesized via condensation reactions.

Key Comparative Insights:

Core Structure Differences: Quinoline vs. Isoquinoline/Pyridine/Quinoxaline: The quinoline scaffold (benzene fused to pyridine) differs from isoquinoline (pyridine fused to benzene at C3–C4) and quinoxaline (two adjacent pyridine-like nitrogens). These differences significantly impact electronic properties and biological activity. For example, quinoxalines exhibit stronger π-π stacking interactions due to their planar structure , while quinolines are more lipophilic .

Substituent Effects: Methyl Group: The methyl group at position 3 in the target compound likely reduces crystallinity compared to 6-Chloro-5-nitroquinoline, lowering the melting point and enhancing solubility in non-polar solvents. Nitro and Chloro Synergy: The nitro group at position 5 and chloro at position 6 create a meta-directing electronic environment, favoring nucleophilic aromatic substitution at position 4 or 8 in quinoline derivatives .

Synthetic Pathways: Microwave-assisted Buchwald–Hartwig cross-coupling (used for isoquinoline derivatives ) could be adapted for synthesizing this compound, leveraging regioselective substitutions. In contrast, 6-Chloro-7-nitroquinoxaline is synthesized via condensation of diaminoarenes with diketones , highlighting divergent strategies based on core structure.

Biological and Industrial Relevance: Nitroquinolines are explored for antimicrobial and anticancer properties due to nitro group redox activity . Pyridine analogs like 2-Chloro-5-methyl-3-nitropyridine serve as intermediates in agrochemical synthesis , whereas quinoxalines are used in dye manufacturing .

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